molecular formula C11H17N3O4S B2864829 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline CAS No. 1008008-25-0

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline

Cat. No. B2864829
CAS RN: 1008008-25-0
M. Wt: 287.33
InChI Key: NTROECCRLAXIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline” is a complex organic molecule that contains a pyrazole ring and a proline moiety. Pyrazole is a simple aromatic ring organic compound that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . Proline is an α-amino acid that is used in the biosynthesis of proteins.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions due to the presence of the nitrogen atoms in the ring .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , have been recognized for their potent antileishmanial and antimalarial activities. Research has shown that certain derivatives can be synthesized and evaluated for their effectiveness against diseases like leishmaniasis and malaria . These compounds have been tested in vitro against Leishmania species and in vivo against Plasmodium berghei in mice, showing promising results that could lead to the development of new treatments for these tropical diseases .

Molecular Docking Studies

The compound’s potential as an antileishmanial agent has been further supported by molecular docking studies . These studies involve simulating the interaction between the compound and a specific protein target to predict binding affinity and activity. For instance, docking studies on Lm-PTR1 , a protein associated with leishmaniasis, have justified the compound’s activity, suggesting it could be a valuable pharmacophore for future drug development .

Chemical Synthesis

In the realm of chemical synthesis , this compound serves as a building block for creating more complex molecules. Its unique structure allows for the introduction of various functional groups, which can lead to the synthesis of novel compounds with potential pharmacological properties .

Material Science Applications

The structural features of this compound make it a candidate for material science applications. Its molecular framework could be utilized in the design of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various industrial processes .

Analytical Chemistry

In analytical chemistry , derivatives of this compound could be used as standards or reagents in chromatographic methods. Their distinct chemical signatures allow for accurate identification and quantification of substances in complex mixtures .

Life Science Research

Lastly, in life science research , this compound could play a role in the study of cellular processes. Its ability to interact with biological molecules may provide insights into enzyme function, receptor-ligand interactions, and other cellular mechanisms that are fundamental to understanding disease pathology and drug action .

properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-3-13-7-10(8(2)12-13)19(17,18)14-6-4-5-9(14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTROECCRLAXIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline

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